3,4,5-Trimethoxybenzaldehyde

Description

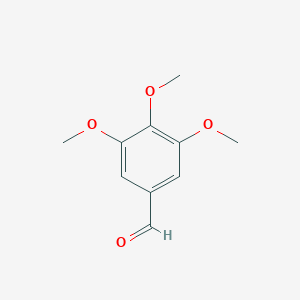

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058948 | |

| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow flakes; [Sigma-Aldrich MSDS] | |

| Record name | 3,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00113 [mmHg] | |

| Record name | 3,4,5-Trimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-81-7 | |

| Record name | 3,4,5-Trimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL86YD76N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,4,5-Trimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxybenzaldehyde is a pivotal organic compound, widely recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the antibacterial agent Trimethoprim.[1][2][3][4][5] Its unique molecular structure, featuring a benzaldehyde core with three methoxy groups, imparts specific chemical reactivity that is instrumental in the construction of complex therapeutic molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and a summary of its crucial role in synthetic chemistry.

Physical Properties

This compound is a light yellow, crystalline solid at room temperature.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₄ | [6] |

| Molecular Weight | 196.20 g/mol | [7] |

| Appearance | Light yellow solid/flakes | [1][7] |

| Melting Point | 72-75 °C | [6][8] |

| Boiling Point | 163-165 °C at 10 mmHg | [8] |

| Density | 1.367 g/cm³ | [1] |

| Solubility | Slightly soluble in water. Soluble in methanol (0.1 g/mL). | [1] |

| Vapor Pressure | 0.00113 mmHg | [7] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the aldehyde functional group and the electron-donating methoxy groups on the aromatic ring.

-

Aldehyde Group Reactivity: The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxybenzoic acid.

-

Reduction: Can be reduced to the corresponding alcohol, 3,4,5-trimethoxybenzyl alcohol.

-

Condensation Reactions: Readily participates in condensation reactions, such as the Knoevenagel and aldol condensations, which are crucial for forming carbon-carbon bonds in synthetic pathways.

-

Reductive Amination: Can react with amines to form imines, which can be subsequently reduced to form substituted amines.

-

-

Aromatic Ring Reactivity: The three methoxy groups are activating and ortho-, para-directing for electrophilic aromatic substitution. This electronic enrichment of the benzene ring influences its reactivity in various synthetic transformations.

-

Stability: The compound is stable under normal laboratory conditions but may be sensitive to strong oxidizing agents.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and methoxy group protons are observed. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons are present. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C-H stretch of the aldehyde, and C-O stretches of the methoxy groups are prominent. |

| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z corresponding to the molecular weight of the compound. |

| UV-Vis Spectroscopy | Exhibits absorption maxima in the ultraviolet region, characteristic of aromatic aldehydes. |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus, and the sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology:

-

A small amount of the sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The apparatus is heated in a suitable heating bath.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.

Density Measurement

Objective: To determine the mass per unit volume of this compound.

Methodology (Pycnometer Method):

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with a liquid of known density (in which the sample is insoluble) and weighed.

-

The pycnometer is emptied, dried, and a known mass of this compound is added.

-

The pycnometer is then filled with the same liquid and weighed again.

-

The volume of the displaced liquid, and thus the volume of the sample, can be calculated, allowing for the determination of the sample's density.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

-

A small, known amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, methanol, ethanol, etc.) is added incrementally with agitation.

-

The mixture is observed for dissolution. If the solid dissolves completely, it is considered soluble.

-

For quantitative analysis, a saturated solution is prepared at a specific temperature. A known volume of the supernatant is carefully removed, the solvent is evaporated, and the mass of the dissolved solid is measured.

Spectroscopic Analysis

4.5.1 ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of this compound.

Methodology:

-

A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

-

The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to confirm the structure.

4.5.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Technique):

-

A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.

4.5.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

4.5.4 UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths at which this compound absorbs light in the ultraviolet and visible regions.

Methodology:

-

A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol or hexane).

-

The solution is placed in a quartz cuvette.

-

The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified.

Role in Drug Development: Synthesis of Trimethoprim

This compound is a critical starting material for the synthesis of Trimethoprim, a potent inhibitor of dihydrofolate reductase, an enzyme essential for bacterial DNA synthesis.[4] The synthesis of Trimethoprim from this compound is a multi-step process that highlights the utility of this intermediate in constructing complex heterocyclic structures.

A generalized workflow for the synthesis of Trimethoprim starting from this compound is depicted below. One common route involves the condensation of this compound with a suitable active methylene compound, followed by cyclization with guanidine.[9]

Caption: A simplified workflow for the synthesis of Trimethoprim.

Conclusion

This compound possesses a well-defined set of physical and chemical properties that make it an invaluable building block in organic synthesis, particularly in the pharmaceutical industry. Its reactivity, centered around the aldehyde functionality and the activated aromatic ring, allows for its incorporation into a diverse range of complex molecules. A thorough understanding of its characteristics and the analytical methods for their determination is fundamental for its effective utilization in research and development. The continued importance of drugs like Trimethoprim ensures that this compound will remain a compound of significant interest to the scientific community.

References

- 1. dsir.gov.in [dsir.gov.in]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis of this compound from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Synthesis of this compound - [www.rhodium.ws] [erowid.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 3,4,5-Trimethoxybenzaldehyde (C₁₀H₁₂O₄), a vital intermediate in the synthesis of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | Singlet | 1H | Aldehyde (-CHO) |

| 7.14 | Singlet | 2H | Aromatic (Ar-H) |

| 3.94 | Singlet | 9H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | Aldehyde Carbonyl (C=O) |

| 153.7 | Aromatic Carbon (C-O) |

| 143.6 | Aromatic Carbon (C-O) |

| 131.8 | Aromatic Carbon (C-CHO) |

| 106.8 | Aromatic Carbon (C-H) |

| 61.1 | Methoxy Carbon (-OCH₃) |

| 56.4 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃, Frequency: 151 MHz

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Weak | Aromatic C-H Stretch |

| 2850 & 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet)[2][3] |

| ~1705 | Strong, Sharp | Aromatic Aldehyde C=O Stretch[2][4] |

| 1600 & 1500 | Medium | Aromatic C=C Ring Stretch[2] |

| ~1250 & ~1040 | Strong | Aryl Ether C-O Stretch[5][6][7] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Method |

| 196 | [M]⁺ | Electron Ionization (EI)[8] |

| 181 | [M-CH₃]⁺ | EI |

| 125 | EI | |

| 110 | EI |

Molecular Weight: 196.20 g/mol [8]

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR. The solid sample is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a clean vial.

-

Transfer to NMR Tube: The resulting solution is carefully transferred into a 5 mm NMR tube using a pipette, ensuring no solid particles are present. The liquid column should be between 4.0 to 5.0 cm.

-

Instrument Setup: The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer.

-

Data Acquisition: The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to achieve homogeneity. The probe is tuned to the specific nucleus (¹H or ¹³C) and the data is acquired using an appropriate pulse sequence. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

IR Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

-

Sample Preparation: A small amount (approx. 50 mg) of solid this compound is dissolved in a few drops of a volatile solvent like methylene chloride.

-

Film Deposition: A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[4]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then recorded, plotting the percentage of light transmitted against the wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam. This process knocks an electron off the molecule, forming a positively charged molecular ion ([M]⁺), which is a radical cation.

-

Fragmentation: The high energy of the electron beam often causes the molecular ion to break apart into smaller, charged fragments.

-

Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of the ion.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like this compound.

Caption: Logical workflow for compound identification using spectroscopic methods.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR spectrum: Ethers [quimicaorganica.org]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Benzaldehyde, 3,4,5-trimethoxy- [webbook.nist.gov]

The Natural Occurrence and Sources of 3,4,5-Trimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde is a naturally occurring aromatic aldehyde that serves as a vital intermediate in the synthesis of numerous pharmaceutical compounds, including the antibacterial drug trimethoprim.[1] Its unique chemical structure, featuring a benzaldehyde core with three methoxy groups, imparts specific reactivity and biological activity, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its known plant sources, and insights into its biosynthesis. While quantitative data on its concentration in natural sources is limited in publicly available literature, this guide summarizes its presence and outlines general methodologies for its extraction and analysis.

Natural Occurrence

This compound has been identified as a phytochemical in a select number of plant species across different families. Its presence is often associated with the plant's essential oil or resinous extracts. The following table summarizes the documented plant sources of this compound.

| Plant Species | Family | Plant Part(s) |

| Zanthoxylum ailanthoides | Rutaceae | Not specified |

| Acorus calamus | Acoraceae | Rhizome |

| Cassia grandis | Fabaceae | Leaves, Fruit |

| Piper solmsianum | Piperaceae | Not specified |

Biosynthesis of this compound

The biosynthesis of this compound in plants is believed to originate from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The likely precursor for the C6-C1 skeleton of benzaldehydes is cinnamic acid, which itself is derived from the amino acid phenylalanine.

While the specific enzymatic steps leading directly to this compound have not been fully elucidated for the mentioned plant species, a plausible pathway involves the biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) as a key intermediate. Gallic acid is primarily formed via the shikimate pathway. Subsequent methylation of the hydroxyl groups of a gallic acid derivative would lead to the formation of the trimethoxy-substituted aromatic ring, followed by reduction of the carboxylic acid to an aldehyde.

Experimental Protocols: Extraction and Analysis

Detailed and validated experimental protocols for the quantitative analysis of this compound in the aforementioned plant species are not extensively reported. However, based on the chemical nature of the compound and general phytochemical analysis techniques, a general workflow for its extraction and quantification can be outlined.

Extraction Methodologies

The choice of extraction method and solvent is critical for the efficient isolation of this compound from plant matrices.

-

Solvent Extraction: Maceration, sonication, or Soxhlet extraction using solvents of varying polarities are common techniques. For benzaldehyde derivatives, solvents such as methanol, ethanol, ethyl acetate, or dichloromethane are often employed. A sequential extraction with solvents of increasing polarity can be used to fractionate the extract and potentially enrich the target compound.

-

Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide (SC-CO2) is a green and efficient alternative for extracting non-polar to moderately polar compounds. The selectivity can be tuned by modifying pressure, temperature, and the addition of co-solvents.

-

Hydrodistillation: For volatile components, particularly from essential oils of plants like Acorus calamus, hydrodistillation or steam distillation is the standard method.

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable techniques for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: A Diode Array Detector (DAD) or a UV detector set at the wavelength of maximum absorbance for this compound (around 280-300 nm) can be used for quantification. Mass Spectrometry (MS) detection would provide higher selectivity and sensitivity.

-

Quantification: Quantification is achieved by creating a calibration curve with known concentrations of a pure this compound standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

Injection: The sample is typically injected in split or splitless mode.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the extract.

-

Detection: A Mass Spectrometer (MS) is used for both identification (based on the mass spectrum) and quantification (by selected ion monitoring, SIM, for higher sensitivity).

-

Quantification: Similar to HPLC, quantification is performed using a calibration curve prepared with a standard of this compound.

-

Conclusion

This compound is a valuable natural product with significant applications in the pharmaceutical industry. While its occurrence has been confirmed in several plant species, including Zanthoxylum ailanthoides, Acorus calamus, and Cassia grandis, there is a notable gap in the scientific literature regarding its quantitative levels in these natural sources. Further research is warranted to determine the concentration of this compound in various plant tissues and to develop and validate robust analytical methods for its routine quantification. Such studies would be invaluable for assessing the feasibility of these plants as a natural source for this important chemical intermediate and for quality control purposes in herbal medicine and drug development. The biosynthetic pathway, likely proceeding through gallic acid, also presents opportunities for metabolic engineering to enhance its production in plant or microbial systems.

References

The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a naturally occurring aromatic aldehyde, and its synthetic derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways. The versatility of the 3,4,5-trimethoxyphenyl moiety makes it a valuable building block in the synthesis of a wide array of pharmacologically active molecules.[3][4][5]

Anticancer Activity

Derivatives of this compound have shown promising cytotoxic activity against a variety of human cancer cell lines. The trimethoxyphenyl group is a key pharmacophore in several known tubulin polymerization inhibitors.[6] The mechanism of action for many of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various this compound derivatives against several human cancer cell lines.

| Derivative Type | Compound | Cell Line | IC₅₀ (µM) | Reference |

| Flavonoid Benzimidazole | Compound 15 | MGC-803 (gastric) | 20.47 ± 2.07 | [9] |

| MCF-7 (breast) | 43.42 ± 3.56 | [9] | ||

| HepG-2 (liver) | 35.45 ± 2.03 | [9] | ||

| MFC (murine gastric) | 23.47 ± 3.59 | [9] | ||

| Benzimidazole-6-carboxamide | Compound 5o | A549 (lung) | 0.15 - 52.73 (range) | [10] |

| SW480 (colon) | 0.15 - 52.73 (range) | [10] | ||

| Chalcone-Benzimidazolium Salt | Compound 7f | HL-60 (leukemia) | Lower than DDP | [6] |

| MCF-7 (breast) | Lower than DDP | [6] | ||

| SW-480 (colon) | Lower than DDP | [6] | ||

| Triazole Carboxanilides | Compound 4e | MCF-7 (breast) | 7.79 | [11] |

| Compound 4f | MCF-7 (breast) | 10.79 | [11] | |

| Compound 4l | MCF-7 (breast) | 13.20 | [11] | |

| Oxazolone Derivatives | Compound 9 | HepG2 (liver) | 1.38 | [12] |

| Compound 10 | HepG2 (liver) | 2.52 | [12] | |

| Compound 11 | HepG2 (liver) | 3.21 | [12] |

DDP refers to Cisplatin, a standard chemotherapy drug.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

-

96-well microplate

-

This compound derivative stock solution

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[14]

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

This compound and its derivatives, particularly Schiff bases, have demonstrated notable activity against a range of pathogenic bacteria and fungi.[3][15][16] These compounds interfere with microbial growth and viability, suggesting their potential as novel antimicrobial agents.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of this compound and its derivatives, presenting Minimum Inhibitory Concentration (MIC) and inhibition zone data.

| Compound | Microorganism | Activity Type | Value | Reference |

| This compound | Escherichia coli | Inhibition Zone | 21 mm (at 1 mg/mL) | [17] |

| Candida Sp. | Inhibition Zone | 23 mm (at 1 mg/mL) | [17] | |

| Candida albicans | MIC | 1 mg/mL | [18] | |

| 2,4,6-Trimethoxybenzaldehyde | Candida albicans | MIC | 0.25 mg/mL | [18] |

| MFC | 0.5 mg/mL | [18] | ||

| Schiff Base (PC1) | Escherichia coli | MIC | 62.5 µg/mL | [3][19] |

| Staphylococcus aureus | MIC | 62.5 µg/mL | [3][19] | |

| Candida albicans | MIC | 250 µg/mL | [3][19] | |

| Schiff Base (PC2) | Escherichia coli | MIC | 250 µg/mL | [3][19] |

| Staphylococcus aureus | MIC | 62.5 µg/mL | [3][19] | |

| Candida albicans | MIC | 62.5 µg/mL | [3][19] | |

| Schiff Base (3c) | Candida albicans | MIC | 24 µg/mL | [10][15] |

MFC stands for Minimum Fungicidal Concentration.

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used technique to qualitatively assess the antimicrobial activity of chemical compounds.[20]

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (or other suitable agar medium)

-

Bacterial or fungal inoculum

-

Sterile paper disks (6 mm diameter)

-

This compound derivative solution

-

Positive control antibiotic disks

-

Negative control (solvent) disks

-

Sterile swabs

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculate Plate: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an agar plate to create a lawn of bacteria.[21][22]

-

Apply Disks: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface. Also, place positive and negative control disks. Ensure disks are placed at least 24 mm apart.[22]

-

Incubation: Invert the plates and incubate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[17]

-

Measure Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Anti-inflammatory Activity

Certain derivatives of this compound have demonstrated significant anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[23][24]

Quantitative Anti-inflammatory Data

The following table presents the in vivo anti-inflammatory activity of some 3,4,5-trimethoxybenzyl alcohol derivatives of NSAIDs.

| Derivative | Parent NSAID | % Reduction in Paw Edema | % COX-2 Inhibition | Reference |

| Compound 21 | Ibuprofen | 67% | 67% | [23][24] |

| Compound 16 | Ketoprofen | 91% | - | [23][24] |

| Compound 19 | Ketoprofen | - | 94% | [23][24] |

| Ibuprofen (control) | - | 36% | 46% | [23][24] |

| Ketoprofen (control) | - | 47% | 49% | [23][24] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26]

Materials:

-

Wistar rats (150-200 g)

-

This compound derivative solution

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the derivative.

-

Drug Administration: Administer the test compound or standard drug to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[25][27]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[27]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial regulators of cell proliferation, inflammation, and apoptosis.[18][28]

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory assays, coupled with their activity on critical signaling pathways, warrants further investigation. This technical guide provides a foundational understanding of their biological activities, offering valuable data and methodologies to guide future research and development efforts in this exciting area of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. Medires [mediresonline.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. goldbio.com [goldbio.com]

- 15. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 16. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. akjournals.com [akjournals.com]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. mediresonline.org [mediresonline.org]

- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. youtube.com [youtube.com]

- 23. mdpi.com [mdpi.com]

- 24. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Solubility of 3,4,5-Trimethoxybenzaldehyde in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of 3,4,5-Trimethoxybenzaldehyde (TMBA) in a variety of organic solvents. The information is targeted toward researchers, scientists, and professionals in drug development who utilize TMBA as an intermediate in the synthesis of pharmaceuticals such as trimethoprim, cintriamide, and trimazosin.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key processes and concepts.

Quantitative Solubility Data

The solubility of this compound was determined in sixteen pure organic solvents at temperatures ranging from 278.15 K to 313.15 K.[2] The experimental data, expressed as the mole fraction (x₁) of TMBA, is summarized in the table below. The data indicates that solubility generally increases with temperature across all tested solvents.[2] The highest solubility was observed in N,N-dimethylformamide (DMF) at 313.15 K, while the lowest was found in i-butanol at 278.15 K.[2] Polarity is noted to play a significant role in the solubility of TMBA in alcohol solvents.[2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 278.15 | 0.0431 |

| 283.15 | 0.0539 | |

| 288.15 | 0.0673 | |

| 293.15 | 0.0837 | |

| 298.15 | 0.1037 | |

| 303.15 | 0.1281 | |

| 308.15 | 0.1573 | |

| 313.15 | 0.1923 | |

| Ethanol | 278.15 | 0.0245 |

| 283.15 | 0.0311 | |

| 288.15 | 0.0393 | |

| 293.15 | 0.0496 | |

| 298.15 | 0.0625 | |

| 303.15 | 0.0787 | |

| 308.15 | 0.0988 | |

| 313.15 | 0.1235 | |

| n-Propanol | 278.15 | 0.0123 |

| 283.15 | 0.0158 | |

| 288.15 | 0.0202 | |

| 293.15 | 0.0257 | |

| 298.15 | 0.0326 | |

| 303.15 | 0.0414 | |

| 308.15 | 0.0524 | |

| 313.15 | 0.0662 | |

| i-Propanol | 278.15 | 0.0093 |

| 283.15 | 0.0120 | |

| 288.15 | 0.0154 | |

| 293.15 | 0.0197 | |

| 298.15 | 0.0251 | |

| 303.15 | 0.0319 | |

| 308.15 | 0.0406 | |

| 313.15 | 0.0516 | |

| n-Butanol | 278.15 | 0.0069 |

| 283.15 | 0.0089 | |

| 288.15 | 0.0115 | |

| 293.15 | 0.0148 | |

| 298.15 | 0.0189 | |

| 303.15 | 0.0241 | |

| 308.15 | 0.0306 | |

| 313.15 | 0.0388 | |

| i-Butanol | 278.15 | 0.0045 |

| 283.15 | 0.0059 | |

| 288.15 | 0.0077 | |

| 293.15 | 0.0100 | |

| 298.15 | 0.0129 | |

| 303.15 | 0.0165 | |

| 308.15 | 0.0211 | |

| 313.15 | 0.0269 | |

| s-Butanol | 278.15 | 0.0084 |

| 283.15 | 0.0109 | |

| 288.15 | 0.0141 | |

| 293.15 | 0.0181 | |

| 298.15 | 0.0232 | |

| 303.15 | 0.0296 | |

| 308.15 | 0.0378 | |

| 313.15 | 0.0482 | |

| Acetone | 278.15 | 0.0763 |

| 283.15 | 0.0939 | |

| 288.15 | 0.1154 | |

| 293.15 | 0.1415 | |

| 298.15 | 0.1731 | |

| 303.15 | 0.2111 | |

| 308.15 | 0.2565 | |

| 313.15 | 0.3099 | |

| 2-Butanone | 278.15 | 0.0559 |

| 283.15 | 0.0690 | |

| 288.15 | 0.0851 | |

| 293.15 | 0.1047 | |

| 298.15 | 0.1285 | |

| 303.15 | 0.1573 | |

| 308.15 | 0.1918 | |

| 313.15 | 0.2327 | |

| Cyclohexanone | 278.15 | 0.0489 |

| 283.15 | 0.0611 | |

| 288.15 | 0.0761 | |

| 293.15 | 0.0945 | |

| 298.15 | 0.1171 | |

| 303.15 | 0.1447 | |

| 308.15 | 0.1782 | |

| 313.15 | 0.2186 | |

| Acetonitrile | 278.15 | 0.0299 |

| 283.15 | 0.0375 | |

| 288.15 | 0.0469 | |

| 293.15 | 0.0586 | |

| 298.15 | 0.0731 | |

| 303.15 | 0.0911 | |

| 308.15 | 0.1132 | |

| 313.15 | 0.1402 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 0.1332 |

| 283.15 | 0.1601 | |

| 288.15 | 0.1919 | |

| 293.15 | 0.2293 | |

| 298.15 | 0.2731 | |

| 303.15 | 0.3242 | |

| 308.15 | 0.3833 | |

| 313.15 | 0.4513 | |

| Tetrahydrofuran (THF) | 278.15 | 0.0599 |

| 283.15 | 0.0746 | |

| 288.15 | 0.0927 | |

| 293.15 | 0.1149 | |

| 298.15 | 0.1421 | |

| 303.15 | 0.1751 | |

| 308.15 | 0.2149 | |

| 313.15 | 0.2628 | |

| Ethyl Formate | 278.15 | 0.0289 |

| 283.15 | 0.0363 | |

| 288.15 | 0.0456 | |

| 293.15 | 0.0571 | |

| 298.15 | 0.0713 | |

| 303.15 | 0.0887 | |

| 308.15 | 0.1100 | |

| 313.15 | 0.1359 | |

| Methyl Acetate | 278.15 | 0.0355 |

| 283.15 | 0.0445 | |

| 288.15 | 0.0557 | |

| 293.15 | 0.0696 | |

| 298.15 | 0.0867 | |

| 303.15 | 0.1077 | |

| 308.15 | 0.1334 | |

| 313.15 | 0.1648 | |

| Ethyl Acetate | 278.15 | 0.0213 |

| 283.15 | 0.0270 | |

| 288.15 | 0.0341 | |

| 293.15 | 0.0429 | |

| 298.15 | 0.0539 | |

| 303.15 | 0.0676 | |

| 308.15 | 0.0845 | |

| 313.15 | 0.1053 |

Experimental Protocol: Gravimetric Method

The solubility of this compound in the aforementioned organic solvents was determined using a static gravimetric method.[2][3] This reliable and widely used technique involves equilibrating a supersaturated solution of the solute in the solvent at a constant temperature and then measuring the mass of the dissolved solute.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is continuously stirred in a thermostatically controlled water bath to maintain a constant temperature. The system is allowed to equilibrate for a sufficient period to ensure that the solution is saturated and the undissolved solid has settled.

-

Sampling and Filtration: Once equilibrium is reached, a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution. The sample is immediately filtered to remove any undissolved solid particles.

-

Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Mass Determination and Calculation: The mass of the dissolved this compound is determined by subtracting the mass of the empty container from the final constant weight. The mole fraction solubility is then calculated using the masses of the solute and the solvent in the sampled solution and their respective molar masses.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for gravimetric solubility determination.

References

The Versatile Precursor: A Technical Guide to 3,4,5-Trimethoxybenzaldehyde in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxybenzaldehyde, a readily available and versatile aromatic aldehyde, serves as a crucial starting material in the synthesis of a diverse array of natural products with significant pharmacological activities.[1] Its unique substitution pattern, featuring three methoxy groups on the benzene ring, provides a scaffold that is prevalent in numerous biologically active molecules. This technical guide explores the application of this compound as a precursor in the synthesis of key natural products, providing detailed experimental protocols, quantitative data for comparative analysis, and insights into the biological signaling pathways they modulate. The strategic use of this precursor in well-established organic reactions such as the Henry, Wittig, and Perkin reactions allows for the efficient construction of complex molecular architectures, making it an invaluable tool for synthetic chemists and drug discovery professionals.[1]

Core Synthetic Applications and Methodologies

This section details the synthesis of prominent natural products starting from this compound, offering step-by-step experimental protocols and tabulated quantitative data to facilitate reproducibility and comparison.

Synthesis of Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. Its synthesis from this compound is a classic example of the application of the Henry reaction.[2]

A common intermediate in mescaline synthesis is β-nitro-3,4,5-trimethoxystyrene, formed via the condensation of this compound with nitromethane.[3]

-

Procedure 1: Cyclohexylamine as Catalyst [3]

-

A solution of 20 g of this compound, 40 mL of nitromethane, and 20 mL of cyclohexylamine in 200 mL of acetic acid is heated on a steam bath for 1 hour.

-

The reaction mixture is then slowly diluted with 400 mL of water with good stirring, leading to the formation of a yellow crystalline mass.

-

The product is collected by filtration, washed with water, and dried.

-

Recrystallization from boiling methanol (15 mL/g) yields β-nitro-3,4,5-trimethoxystyrene.

-

-

Procedure 2: Ammonium Acetate as Catalyst [2]

-

A solution of 20 g of this compound in 40 mL of nitromethane containing 1 g of anhydrous ammonium acetate is heated on a steam bath for 4 hours.

-

The solvent is removed under vacuum.

-

The residual yellow oil is dissolved in two volumes of hot methanol, decanted from any insoluble material, and allowed to cool.

-

The resulting crystals are collected by filtration, washed with methanol, and air-dried.

-

The final step in this synthetic route is the reduction of the nitroalkene.

-

Procedure: Lithium Aluminum Hydride (LAH) Reduction [2]

-

To a gently refluxing suspension of 2 g of LAH in 200 mL of diethyl ether, a saturated solution of 2.4 g of β-nitro-3,4,5-trimethoxystyrene in diethyl ether is added using a Soxhlet extractor.

-

The reaction is refluxed for 48 hours.

-

After cooling, the excess hydride is cautiously quenched by the dropwise addition of 150 mL of 1.5 N H₂SO₄.

-

The aqueous layer is separated, washed with diethyl ether, and then made basic with concentrated NaOH.

-

The liberated mescaline freebase is extracted with diethyl ether.

-

The combined ether extracts are dried, and the solvent is evaporated. The resulting oil can be distilled and converted to its hydrochloride salt.

-

| Reaction Step | Catalyst/Reagent | Solvent | Reaction Time | Yield of β-nitro-3,4,5-trimethoxystyrene | Reference |

| Henry Reaction | Cyclohexylamine | Acetic Acid | 1 hour | 18.5 g (from 20 g aldehyde) | [3] |

| Henry Reaction | Anhydrous Ammonium Acetate | Nitromethane | 4 hours | 14.2 g (from 20 g aldehyde) | [2] |

| Reduction Step | Reducing Agent | Solvent | Reaction Time | Yield of Mescaline HCl | Reference |

| Reduction of β-nitro-3,4,5-trimethoxystyrene | Lithium Aluminum Hydride | Diethyl Ether | 48 hours | 2.1 g (from 2.4 g nitrostyrene) | [2] |

Synthesis of Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid, a type of natural phenol, and a phytoalexin produced by several plants in response to injury or when the plant is under attack by pathogens such as bacteria or fungi. While a direct one-step synthesis from this compound is not the most common route, multi-step syntheses often utilize derivatives of it. A common strategy involves a Wittig or Horner-Wadsworth-Emmons reaction to form the stilbene backbone.

This protocol describes the synthesis of trans-3,4,4',5'-tetramethoxystilbene, an analogue of resveratrol, which can subsequently be demethylated to yield other resveratrol derivatives.[4]

-

Preparation of the Phosphonate: A mixture of 4-methoxybenzyl chloride and triethylphosphite is heated to reflux for 3 hours. The excess triethylphosphite is removed in vacuo to yield diethyl-4-methoxybenzylphosphonate.

-

Wittig-Horner Reaction:

-

A cooled solution of diethyl-4-methoxybenzylphosphonate (20 mmol) in DMF (20 mL) is added to a stirred suspension of sodium tert-butoxide (40 mmol) in DMF (20 mL) at 0°C under a nitrogen atmosphere. The solution is stirred at 0°C for a further 40 minutes.

-

A cooled solution of this compound (20 mmol) in DMF (10 mL) is siphoned into the mixture.

-

The resulting mixture is stirred for a further 1 hour and then allowed to warm to room temperature over 1.5 hours.

-

The mixture is heated to 95°C for 20 minutes and then allowed to cool to room temperature.

-

The reaction is quenched with water (50 mL), and the white precipitate formed is collected by filtration, washed with water and cooled ethanol.

-

Recrystallization from ethyl acetate affords the product.

-

| Reaction | Reactants | Base | Solvent | Yield of trans-3,4,4',5'-tetramethoxystilbene | Reference |

| Horner-Wadsworth-Emmons | Diethyl-4-methoxybenzylphosphonate, this compound | Sodium tert-butoxide | DMF | Not explicitly stated in the abstract | [4] |

Biological Activity and Signaling Pathways

The natural products synthesized from this compound exhibit a wide range of biological activities, making them subjects of intense research in drug development.

Podophyllotoxin and its Derivatives

Podophyllotoxin is a potent antimitotic agent that inhibits the polymerization of tubulin.[5] Although a direct total synthesis from this compound is complex and not widely reported in introductory literature, the 3,4,5-trimethoxyphenyl moiety is the key pharmacophore responsible for its biological activity.[6] Its derivatives, such as etoposide and teniposide, are clinically used anticancer drugs.

The anticancer mechanism of podophyllotoxin and its derivatives is multifaceted:

-

Inhibition of Microtubule Assembly: By binding to the colchicine binding site on tubulin, podophyllotoxin disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[5]

-

Inhibition of Topoisomerase II: Etoposide and teniposide are topoisomerase II inhibitors. They form a ternary complex with the enzyme and DNA, preventing the re-ligation of DNA strands and leading to double-strand breaks, which ultimately triggers apoptosis.[5][7]

-

Modulation of Signaling Pathways: Podophyllotoxin derivatives have been shown to inhibit the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cell survival and proliferation.[5] They can also activate the p38 MAPK pathway and induce apoptosis and autophagy.[5] Recent studies also suggest a role in modulating the immune response through the cGAS-STING pathway.[8][9]

Resveratrol

Resveratrol is renowned for its antioxidant, anti-inflammatory, and cardioprotective effects. Its mechanisms of action are complex and involve the modulation of multiple signaling pathways.

-

Antioxidant Effects: Resveratrol can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes. This is partly mediated through the activation of the AMPK/SIRT1/Nrf2 pathway.[10][11] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-containing genes.[10]

-

Anti-inflammatory Effects: Resveratrol inhibits the pro-inflammatory NF-κB signaling pathway by preventing the degradation of its inhibitor, IκB.[12][13] This leads to a reduction in the expression of inflammatory cytokines such as TNF-α and IL-6.[12]

-

Cardioprotective Effects: The antioxidant and anti-inflammatory properties of resveratrol contribute to its cardioprotective effects. It can also improve endothelial function and inhibit platelet aggregation.

-

SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. SIRT1 has a wide range of cellular targets and is involved in regulating metabolism, stress resistance, and aging.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of natural product synthesis. Its utility is demonstrated in the efficient synthesis of pharmacologically significant molecules like mescaline and various resveratrol analogues. The key reactions involving this precursor, such as the Henry and Horner-Wadsworth-Emmons reactions, are robust and well-documented, providing reliable pathways to complex molecular scaffolds. Furthermore, the natural products derived from this precursor modulate critical biological signaling pathways, highlighting their potential for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development to harness the synthetic potential of this compound for the discovery and creation of novel, biologically active compounds.

References

- 1. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mescaline [mescaline.wiki]

- 3. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 4. biomedres.us [biomedres.us]

- 5. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. researchgate.net [researchgate.net]

- 8. OR | Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products [techscience.com]

- 9. Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Trimethoprim from 3,4,5-Trimethoxybenzaldehyde: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Trimethoprim, a potent antibacterial agent, starting from 3,4,5-Trimethoxybenzaldehyde. The outlined procedures are based on established chemical literature and patents, offering a comprehensive guide for laboratory-scale synthesis.

Introduction

Trimethoprim, chemically known as 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine, is a dihydrofolate reductase inhibitor.[1] It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1] The synthesis of Trimethoprim can be achieved through several routes, with many starting from the key intermediate this compound.[2][3] This application note details two common and effective protocols for this synthesis.

Reaction Pathways

The synthesis of Trimethoprim from this compound primarily involves the formation of a pyrimidine ring. Two prevalent methods to achieve this are:

-

Condensation with an Active Methylene Compound followed by Cyclization: This involves a Knoevenagel condensation of this compound with a compound containing an active methylene group, such as ethyl cyanoacetate. The resulting intermediate is then reduced and cyclized with guanidine to form the pyrimidine ring.[2]

-

Condensation with a Propionitrile Derivative and Cyclization: This pathway involves the condensation of this compound with a propionitrile derivative, like 3-anilinopropionitrile, followed by a cyclization reaction with guanidine.[4]

Below are the detailed experimental protocols for both methods.

Experimental Protocols

Protocol 1: Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate

This protocol is a multi-step synthesis involving an initial Knoevenagel condensation, followed by reduction and a final cyclization reaction.

Step 1: Knoevenagel Condensation

-

Reaction: this compound reacts with ethyl cyanoacetate in the presence of a base to yield ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.

-

Procedure:

-

In a reaction vessel, combine this compound (196.2 g, 1 mol) and ethyl cyanoacetate (113.12 g, 1 mol).[5]

-

Add dimethyl sulfoxide (DMSO) (750 ml) and sodium methoxide (60 g) to the mixture.[5]

-

Heat the reaction mixture to 105 ± 2 °C and maintain reflux for approximately 2.5 hours.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

-

Upon completion, the resulting intermediate, ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate, can be carried forward to the next step.

-

Step 2: Reduction of the Intermediate

-

Reaction: The double bond in the acrylate intermediate is reduced.

-

Procedure:

Step 3: Cyclization with Guanidine

-

Reaction: The reduced intermediate undergoes cyclization with guanidine to form Trimethoprim.

-

Procedure:

-

The product from Step 2 is further processed through a series of reactions including treatment with tosyl chloride and triethylamine, followed by another reduction.[5]

-

The final cyclization is achieved by reacting the resulting intermediate with guanidine.

-

A general procedure for cyclization involves heating the intermediate with guanidinium hydrochloride and sodium methoxide in ethanol.[6]

-

After the reaction is complete, part of the solvent is removed by distillation. Water is then added to the cooled mixture, and the precipitated product is collected by filtration and dried.[6]

-

Protocol 2: Synthesis via Condensation with 3-Anilinopropionitrile

This protocol describes a two-step synthesis involving the condensation of this compound with 3-anilinopropionitrile, followed by cyclization with guanidine.

Step 1: Condensation Reaction

-

Reaction: this compound condenses with 3-anilinopropionitrile.

-

Procedure:

-

In a four-necked flask equipped with a reflux water-dividing device, add this compound (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (250 mL), sodium methoxide (50 g), and benzene (300 mL).[4]

-

Heat the mixture to 85 °C and reflux, collecting the water generated in the water-dividing device.[4]

-

Once water is no longer being generated, stop the reaction.[4]

-

Remove the benzene by distillation under reduced pressure.[4]

-

Add water (750 mL) to the residue, stir, and cool to 5-10 °C.[4]

-

Collect the precipitated product by suction filtration and dry to obtain the intermediate.[4]

-

Step 2: Cyclization with Guanidine

-

Reaction: The intermediate from Step 1 reacts with guanidine to form Trimethoprim.

-

Procedure:

-

In a three-necked flask, add the intermediate from Step 1 (e.g., 64 g), guanidinium hydrochloride (38 g), and sodium methoxide (100 g).[6]

-

Add ethanol (200 mL) and heat the mixture to reflux for 1 hour.[6]

-

After the reaction, distill off a portion of the ethanol.[6]

-

Add water (200 mL) to the cooled mixture, stir, and maintain the temperature at 5-10 °C.[6]

-

Collect the resulting solid by suction filtration to obtain Trimethoprim.[6]

-

Data Presentation

The following tables summarize the quantitative data from the described protocols.

Table 1: Quantitative Data for Protocol 1 (via Ethyl Cyanoacetate)

| Step | Reactant | Moles | Mass/Volume |

| 1 | This compound | 1 | 196.2 g |

| 1 | Ethyl cyanoacetate | 1 | 113.12 g |

| 1 | Sodium methoxide | - | 60 g |

| 1 | DMSO | - | 750 mL |

| 2 | Sodium borohydride | 1.5 | 56.7 g |

Table 2: Quantitative Data and Yields for Protocol 2 (via 3-Anilinopropionitrile)

| Step | Reactant | Moles | Mass/Volume | Product | Yield | Melting Point |

| 1 | This compound | 0.5 | 98 g | Intermediate | 95.5% | 132.0-132.2 °C |

| 1 | 3-Anilinopropionitrile | 0.58 | 85 g | |||

| 1 | Sodium methoxide | - | 50 g | |||

| 1 | DMSO | - | 250 mL | |||

| 1 | Benzene | - | 300 mL | |||

| 2 | Intermediate | - | 64 g | Trimethoprim | 96.1% | 201.6-201.8 °C |

| 2 | Guanidinium hydrochloride | - | 38 g | |||

| 2 | Sodium methoxide | - | 100 g | |||

| 2 | Ethanol | - | 200 mL |

Visualizations

Workflow for the Synthesis of Trimethoprim via Knoevenagel Condensation (Protocol 1)

Caption: Workflow of Trimethoprim synthesis via Knoevenagel condensation.

Logical Relationship for the Synthesis of Trimethoprim via Condensation with 3-Anilinopropionitrile (Protocol 2)

Caption: Synthesis of Trimethoprim via 3-anilinopropionitrile condensation.

References

- 1. researchgate.net [researchgate.net]

- 2. Trimethoprim synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]

- 5. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]

- 6. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]

The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,4,5-Trimethoxybenzaldehyde, a readily available aromatic aldehyde, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. The presence of the trimethoxyphenyl moiety is a common feature in many biologically active natural products and synthetic pharmaceuticals. This structural motif often imparts valuable pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The strategic placement of the three methoxy groups on the phenyl ring influences the electronic and steric properties of the resulting heterocyclic systems, thereby modulating their interaction with biological targets.

This document provides detailed application notes and experimental protocols for the synthesis of various classes of heterocyclic compounds utilizing this compound as a key precursor. The protocols are designed to be a practical resource for researchers in medicinal chemistry and drug discovery.

I. Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound readily participates in condensation and cyclization reactions with various nitrogen-containing nucleophiles to afford a diverse range of heterocyclic scaffolds.

Synthesis of Pyrazolines via Chalcone Intermediates

Pyrazolines are five-membered nitrogen-containing heterocycles known for their broad spectrum of biological activities. A common synthetic route involves the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.

Application Note: This two-step protocol first involves the Claisen-Schmidt condensation of this compound with an appropriate acetophenone to yield a chalcone intermediate. Subsequent cyclization with phenylhydrazine affords the corresponding pyrazoline derivative. These compounds are of interest for their potential antimicrobial and anticancer properties.

Experimental Workflow:

Caption: Workflow for the synthesis of pyrazolines from this compound.

Experimental Protocol: Synthesis of 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol [1]

Step 1: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Chalcone)

-

To a solution of p-hydroxy acetophenone (1 mmol) and this compound (1 mmol) dissolved in ethanol (3-5 mL), add a catalytic amount of NaOH.

-

Stir the reaction mixture for approximately 8 hours at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the chalcone.

Step 2: Synthesis of 4-(1-phenyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenol (Pyrazoline)

-

In a round-bottom flask, dissolve the chalcone from Step 1 (1 mmol) in ethanol (5 mL).

-

Add phenylhydrazine hydrate (1 mmol) dropwise to the solution.

-

Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.

-

Monitor the reaction by TLC using a hexane and ethyl acetate solvent system.

-

After completion, pour the reaction mixture into ice-cold water.

-

Filter the precipitate, dry, and recrystallize from ethanol to yield the final product.

Quantitative Data:

| Compound | Molecular Formula | Yield (%) | Physical State |

| Pyrazoline Derivative | C₂₄H₂₄N₂O₄ | 75 | Whitish solid |

Characterization Data (¹H NMR, CDCl₃, 500 MHz): δ 3.86 (s, 3H), 3.91 (s, 3H), 3.94 (s, 3H), 3.04 (dd, 1H), 3.45 (dd, 1H), 4.86 (t, 1H), 6.42 (s, 2H), 6.86 (d, 1H), 6.86 (d, 2H), 6.87 (d, 1H), 7.71 (d, 2H), 6.99 (d, 2H), 8.02 (d, 2H).[1]

Synthesis of Pyrrolizine Derivatives

Pyrrolizine scaffolds are present in a variety of natural alkaloids and synthetic compounds with interesting biological profiles.

Application Note: This protocol describes the synthesis of a substituted pyrrolizine via the reaction of a 6-amino-2,3-dihydro-1H-pyrrolizine-5-carboxamide derivative with this compound. The resulting Schiff base is a key intermediate for further diversification.

Experimental Workflow:

Caption: General synthesis of pyrrolizine Schiff bases.

Experimental Protocol: Synthesis of 7-Cyano-N-phenyl-6-((3,4,5-trimethoxybenzylidene)amino)-2,3-dihydro-1H-pyrrolizine-5-carboxamide [2]

-

A mixture of 6-amino-7-cyano-N-phenyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide (0.8 g, 3 mmol), this compound (0.8 g, 4 mmol), and a catalytic amount of glacial acetic acid in absolute ethanol (30 mL) is refluxed for a specified time.

-

Monitor the reaction progress by TLC.

-

After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

Wash the solid with cold ethanol and dry to obtain the pure product.

Quantitative Data:

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |

| Pyrrolizine Schiff Base (N-phenyl) | C₂₆H₂₄N₄O₄ | 75 | 240-242 |

| Pyrrolizine Schiff Base (N-p-tolyl) | C₂₇H₂₆N₄O₄ | 78 | 251-253 |

| Pyrrolizine Schiff Base (N-4-methoxyphenyl) | C₂₇H₂₆N₄O₅ | 74 | 263-265 |

| Pyrrolizine Schiff Base (N-4-chlorophenyl) | C₂₆H₂₃ClN₄O₄ | 64 | 271-273 |

| Pyrrolizine Schiff Base (N-4-bromophenyl) | C₂₆H₂₃BrN₄O₄ | 68 | 277-280 |

II. Synthesis of Oxygen-Containing Heterocycles

The Claisen-Schmidt condensation of this compound with acetophenones is a key step in the synthesis of chalcones, which are precursors to various oxygen-containing heterocycles like flavonoids.

Synthesis of Flavonoids via Chalcone Intermediates

Flavonoids are a large class of plant secondary metabolites with a wide range of reported health benefits.

Application Note: This protocol outlines the synthesis of a chalcone from this compound and a 2'-hydroxyacetophenone derivative, followed by its oxidative cyclization to a 5-deoxyflavonoid using the Algar-Flynn-Oyamada reaction.

Experimental Workflow:

Caption: Synthesis of 5-deoxyflavonoids from this compound.

Experimental Protocol: Synthesis of a 5-Deoxyflavonoid [3]

Step 1: General Procedure for Chalcone Synthesis

-

To a stirred solution of an appropriate 2'-hydroxyacetophenone (1.0 mmol) and this compound (1.2 mmol) in ethanol (10 mL), add 50% aqueous KOH (2.0 mL) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice water (50 mL) and acidify with 1 mol/L HCl to pH 3-4.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 2: General Procedure for 5-Deoxyflavonoid Synthesis

-

To a solution of the chalcone from Step 1 (0.3 mmol) in methanol (5.5 mL), add 16% aqueous NaOH (0.6 mL) and 15% H₂O₂ (0.3 mL).

-

Stir the mixture at room temperature for 24 hours.

-

Adjust the pH to 3-4 with 1 mol/L HCl.

-

Filter the resulting precipitate and recrystallize from ethanol to obtain the 5-deoxyflavonoid.

Quantitative Data (Chalcone Intermediate):

| Compound | Molecular Formula | Yield (%) | Physical State | Melting Point (°C) |

| 2'-Hydroxy-3,4,5,4'-tetramethoxychalcone | C₁₉H₂₀O₆ | 78 | Yellow needles | 135-137 |

III. Synthesis of Sulfur-Containing Heterocycles

This compound derivatives are valuable precursors for sulfur-containing heterocycles such as thiazoles and thiadiazoles.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are known to exhibit a wide range of biological activities.

Application Note: This protocol describes the synthesis of 2-amino-1,3,4-thiadiazole derivatives through the cyclization of (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide intermediates.

Experimental Workflow: